4-Ethoxy-4-oxo-3-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-4-oxo-3-phenylbutanoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of an ethoxy group, a phenyl group, and a butanoic acid backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-ethoxy-4-oxo-3-phenylbutanoic acid typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by acidification . The reaction conditions often include:
Reagents: Ethyl acetoacetate, benzaldehyde, base (e.g., sodium ethoxide)
Conditions: Reflux in ethanol, followed by acidification with hydrochloric acid
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Ethoxy-4-oxo-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium. The reaction is second-order, first-order in both the oxidant and the substrate.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-ethoxy-3-hydroxy-3-phenylbutanoic acid.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like N-bromophthalimide and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethoxy-4-oxo-3-phenylbutanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its derivatives has shown potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-4-oxo-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in acidic medium, and the enol form reacts with oxidizing agents . The development of positive charge in the transition state is a key feature of its reaction mechanism.
Comparison with Similar Compounds
4-Ethoxy-4-oxo-3-phenylbutanoic acid can be compared with other similar compounds, such as:
4-Oxo-4-phenylbutanoic acid: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Ethoxy-2-ethyl-4-oxo-2-phenylbutanoic acid: Contains an additional ethyl group, which can influence its chemical reactivity and physical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
4-ethoxy-4-oxo-3-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)10(8-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZBQKMDXRGZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.